molecular formula C22H28ClNaO6 B1670806 sodium;(E)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate CAS No. 55028-72-3

sodium;(E)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Cat. No.: B1670806
CAS No.: 55028-72-3
M. Wt: 446.9 g/mol
InChI Key: IFEJLMHZNQJGQU-SRDPERSQSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloprostenol sodium is a synthetic prostaglandin F2α (PGF2α) analog widely used in veterinary medicine to synchronize estrus, induce parturition, and enhance reproductive performance in livestock . It exists as two optical isomers: the D-isomer (D-cloprostenol sodium) and L-isomer (L-cloprostenol sodium). The racemic mixture, DL-cloprostenol sodium, contains equal proportions of both isomers . Pharmacologically, D-cloprostenol sodium exhibits 3–4 times greater luteolytic efficacy than DL-cloprostenol sodium, as the L-isomer lacks biological activity or may antagonize the D-isomer’s effects . Cloprostenol sodium has a plasma half-life of ~3 hours and is eliminated via renal and pulmonary pathways, making it more stable and longer-acting than natural PGF2α analogs like dinoprost .

Properties

CAS No.

55028-72-3

Molecular Formula

C22H28ClNaO6

Molecular Weight

446.9 g/mol

IUPAC Name

sodium (E)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1+,11-10+;/t16-,18-,19-,20+,21-;/m0./s1

InChI Key

IFEJLMHZNQJGQU-SRDPERSQSA-M

Isomeric SMILES

C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+]

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]

Appearance

Solid powder

Other CAS No.

62561-03-9
55028-72-3

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

40665-92-7 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cloprostenol
Cloprostenol Monosodium Salt
Cloprostenol Sodium
Estrumate
ICI 80,966
ICI-80,966
ICI80,966
Monosodium Salt, Cloprostenol
Oestrophan
Salt, Cloprostenol Monosodium
Sodium, Cloprostenol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cloprostenol sodium is synthesized through a series of chemical reactions starting from readily available dichloro-containing bicyclic ketone. The synthetic route involves several key steps, including stereoselective oxidation and diastereoselective reduction, to set the critical stereochemical configurations . The process also includes a copper(II)-catalyzed regioselective acylation reaction .

Industrial Production Methods: Industrial production of cloprostenol sodium involves the use of preparative liquid chromatography for separation and purification. This method is efficient, yielding high-purity cloprostenol sodium suitable for mass production . The process is designed to be simple and scalable, ensuring high product purity and repeatability .

Chemical Reactions Analysis

Enantiomer Separation

The enantiomers of cloprostenol sodium are resolved via diastereomeric salt formation with S-phenyl ethylamine. The process involves:

  • Reaction conditions : Ketone acid (1g) reacts with S-phenyl ethylamine (0.1–2 mL) at 5–100°C for 5–200 hours .

  • Purification : The R-isomer salt is isolated through hydrochloric acid treatment and chromatography .

This method ensures >99% enantiomeric purity .

Biochemical Mechanism

As a PGF2α analog, cloprostenol sodium induces luteolysis by:

  • Binding to PGF2α receptors , triggering corpus luteum regression .

  • Uterine smooth muscle contraction , facilitating parturition in livestock .

Its half-life is 3 hours, primarily metabolized by the lungs and kidneys .

Stability and Reactivity

  • Stability : Stable under normal conditions but sensitive to moisture .

  • Reactivity : Reacts with strong oxidizing agents (e.g., ClO−, O3) .

  • LD50 : >2,000 mg/kg (oral) and >4.178 mg/l (inhalation) .

Analytical Methods

LC-MS parameters for cloprostenol sodium and carboprost analysis :

Parameter Cloprostenol Carboprost
Precursor Ion (m/z) 423.0, 295.2, 127.05367.3, 323.3, 171.15
Product Ion (m/z) 127.05, 261.2, 165.15323.3, 171.15, 209.2
Collision Energy (V) 27, 22, 2721, 27, 14
Retention Time (min) 5.7755.914

Purification Techniques

Liquid chromatography with spherical silica gel columns (10–40 μm) and mobile phases (hexane/ethanol) achieves >99% purity .

Scientific Research Applications

Reproductive Management in Livestock

Induction of Estrus and Synchronization
Cloprostenol sodium is widely used for inducing estrus in cattle and swine. In a study comparing cloprostenol sodium with dinoprost tromethamine, cloprostenol demonstrated a higher conception rate (38.3% vs. 34.4%) when administered to cows inseminated shortly after treatment . This indicates its effectiveness in enhancing fertility rates, particularly in first-parity cows.

Farrowing Induction
Research has shown that cloprostenol sodium can effectively induce farrowing in sows. A study involving multiparous sows found that administering cloprostenol sodium led to synchronized parturition approximately 23 hours post-administration, significantly improving daytime delivery rates and reducing the duration of farrowing . The administration not only improved lactation performance but also reduced the incidence of stillborn piglets.

Enhancement of Lactation Performance

Cloprostenol sodium has been shown to enhance milk production in sows. In trials, sows treated with D-cloprostenol sodium exhibited a 30.3% increase in 21-day milk yield compared to untreated controls . Additionally, multiple doses administered postpartum resulted in increased daily feed intake and litter weight after weaning.

Management of Retained Placenta

The compound has also been effective in managing retained placenta conditions in cattle. Studies indicate that cows treated with cloprostenol sodium experienced faster uterine involution and a lower incidence of postpartum complications compared to untreated groups . This application is crucial for maintaining reproductive efficiency in dairy herds.

Effects on Hormonal Regulation

Cloprostenol sodium influences various hormonal pathways within the reproductive system. For instance, it has been shown to initially depress progesterone and estradiol levels when superfused with human luteal tissue, indicating its role in modulating steroid hormone production during the menstrual cycle . This effect can be leveraged for therapeutic interventions aimed at regulating reproductive cycles.

Table 1: Summary of Cloprostenol Sodium Applications

ApplicationSpeciesKey Findings
Estrus InductionCattleIncreased conception rates (38.3% vs. 34.4%) after treatment
Farrowing InductionSwineSynchronized parturition within 23 hours; improved lactation
Management of Retained PlacentaCattleFaster uterine involution; lower postpartum complications
Hormonal RegulationHumanModulates progesterone and estradiol levels

Mechanism of Action

Cloprostenol sodium exerts its effects by acting as an agonist at the prostaglandin F2α receptor. It induces luteolysis, leading to the functional and morphological regression of the corpus luteum. This results in a sharp decline in progesterone levels, which is essential for maintaining pregnancy . The compound’s action is specific to its luteolytic properties and does not exhibit androgenic, estrogenic, or anti-progestogen effects .

Comparison with Similar Compounds

Table 1: Key Properties of Cloprostenol Sodium and Related Compounds

Compound Structure Potency (vs. PGF2α) Half-Life Primary Use
D-cloprostenol sodium Synthetic, D-isomer 3–4× DL-cloprostenol ~3 hours Parturition induction, lactation enhancement
DL-cloprostenol sodium Racemic mixture (D + L isomers) 1× (baseline) ~3 hours Estrus synchronization
Dinoprost tromethamine Natural PGF2α derivative <1 hour Luteolysis, abortion induction
  • Potency: D-cloprostenol sodium requires lower doses (75 µg) than DL-cloprostenol sodium (200 µg) to achieve equivalent effects in sows .
  • Stability: Cloprostenol sodium’s longer half-life compared to dinoprost allows for fewer administrations .

Efficacy in Livestock Reproduction

Table 2: Reproductive Outcomes in Sows Treated with Cloprostenol Sodium vs. Dinoprost

Parameter D-Cloprostenol Sodium (75 µg) DL-Cloprostenol Sodium (200 µg) Dinoprost Tromethamine
Farrowing duration 23 hours (reduced by 30%) 25 hours 28 hours
Stillbirth rate (Type II) 5.2% (↓ 40% vs. control) 6.1% (↓ 30% vs. control) 8.3%
Luteolysis efficacy 79% (complete) 70% 72% (cattle)
  • Farrowing Synchronization: D-cloprostenol sodium induces more concentrated parturition (~23 hours post-administration) compared to DL-cloprostenol sodium and dinoprost .
  • Luteolysis: In dairy cows, cloprostenol sodium achieves comparable luteolysis rates to dinoprost (79% vs. 80%) but trends toward higher pregnancy rates (40% vs. 35%) .

Impact on Milk Yield and Lactation Performance

Table 3: Milk Yield and Piglet Growth in Sows (21-Day Lactation)

Treatment Milk Yield (kg) Litter Weight at Weaning (kg) Piglet ADWG (g/day)
Control (no treatment) 135.63 47.07 180
D-cloprostenol sodium 176.72 (+30.3%) 58.53 240
DL-cloprostenol sodium 169.71 (+25.0%) 55.83 225
  • Milk Production: D-cloprostenol sodium increases prolactin (PRL) levels in sows, directly correlating with elevated milk yield .
  • Cumulative Dosing: Quartic doses (24h prepartum, 3h, 5d, 10d postpartum) of D-cloprostenol sodium optimize litter weight (+24% vs. control) and piglet average daily weight gain (ADWG) .

Reproductive Performance in Subsequent Cycles

Table 4: Post-Weaning Reproductive Metrics

Metric D-Cloprostenol Sodium DL-Cloprostenol Sodium Control
Weaning-to-estrus interval (WEI) 4.2 days 4.8 days 5.5 days
Conception rate 82.6% 75.4% 64.6%
  • WEI Reduction: Multiple postpartum doses of D-cloprostenol sodium shorten WEI by 1.3 days compared to controls .
  • Pregnancy Rates: Quartic D-cloprostenol sodium administration increases conception rates by 18 percentage points .

Q & A

Q. What validated analytical methods are recommended for quantifying cloprostenol sodium purity in pharmaceutical formulations?

The United States Pharmacopeia (USP) specifies reverse-phase high-performance liquid chromatography (HPLC) with UV detection as the standard method. The protocol involves:

  • Mobile phase preparation : A mixture of pH 2.5 monobasic sodium phosphate solution and acetonitrile (73:27) .
  • System suitability : Co-injection of cloprostenol sodium and hydrocortisone acetate to confirm resolution and retention times .
  • Assay validation : Calculate cloprostenol sodium concentration using peak response ratios against a reference standard, adjusted for molecular weight differences between cloprostenol (424.92 g/mol) and its sodium salt (446.90 g/mol) .

Q. What are the USP-defined acceptance criteria for cloprostenol sodium impurities?

USP mandates:

  • Individual impurities : ≤1.0% of the total peak area.
  • Total impurities : ≤2.5%, with peaks below 0.05% disregarded.
  • Chromatographic conditions : Hexane-dehydrated alcohol-glacial acetic acid (930:70:1) for impurity profiling .

Q. How should cloprostenol sodium stability be ensured during storage for experimental use?

  • Packaging : Use light-resistant, single-dose containers to prevent photodegradation.
  • Temperature : Store at controlled room temperature (20–25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in luteolytic efficacy observed with repeated cloprostenol sodium dosing?

A study in Large White × Pietrain sows demonstrated that 24-hourly 500 µg doses during the early luteal phase (Days 5–10) failed to induce luteolysis, attributed to insufficient upregulation of PGF2α receptors . To address such contradictions:

  • Experimental adjustments : Extend dosing intervals (e.g., 48–72 hours) to allow receptor sensitization.
  • Pharmacokinetic monitoring : Measure plasma half-life (cloprostenol sodium’s longer half-life vs. dinoprost ) to optimize dosing schedules.
  • Model refinement : Use larger animal cohorts and incorporate luteal progesterone assays to validate corpus luteum regression .

Q. What methodological considerations are critical when designing studies to compare cloprostenol sodium analogs (e.g., dinoprost tromethamine)?

  • Controlled variables : Standardize animal breeds, estrous cycle stages, and environmental conditions.
  • Endpoint selection : Quantify estrus onset latency, ovulation rates, and progesterone profiles.
  • Statistical power : Use factorial designs to account for interactions between drug half-life and receptor dynamics .

Q. How can chromatographic data from cloprostenol sodium assays be analyzed to identify degradation products?

  • Peak integration : Use software with baseline correction to distinguish degradation peaks from noise.
  • Forced degradation studies : Expose cloprostenol sodium to heat, light, and acidic/alkaline conditions, then compare impurity profiles against USP thresholds .
  • Mass spectrometry (MS) coupling : Confirm degradation product structures via HPLC-MS/MS .

Methodological Challenges and Solutions

Q. What strategies improve reproducibility in cloprostenol sodium bioactivity studies?

  • Standardized protocols : Adopt USP-recommended mobile phases and column types (e.g., Whatman Partisil L3) to minimize inter-lab variability .
  • Blinded analysis : Assign independent teams for drug administration and data collection to reduce bias .

Q. How should researchers address conflicting results in cloprostenol sodium receptor-binding studies?

  • Meta-analysis framework : Pool data from multiple studies, adjusting for variables like animal age and dosage forms.
  • In vitro-in vivo correlation (IVIVC) : Use cell-based assays to validate receptor affinity before in vivo trials .

Data Presentation and Reporting

Q. What are the best practices for reporting cloprostenol sodium experimental data in peer-reviewed journals?

  • Abstract structure : Highlight objectives (e.g., "evaluating luteolytic efficacy"), methods (HPLC validation), and key findings (e.g., "no luteolysis with 24-hour dosing") .
  • Figure guidelines : Ensure chromatograms include labeled peaks for cloprostenol and impurities, with axis units and detection wavelengths .

Q. How can researchers incorporate negative results (e.g., failed luteolysis) into impactful publications?

  • Discussion focus : Emphasize mechanistic insights (e.g., receptor dynamics) and propose alternative protocols (e.g., extended dosing intervals) .
  • Supplementary materials : Provide raw chromatographic data and statistical code for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(E)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Reactant of Route 2
sodium;(E)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.